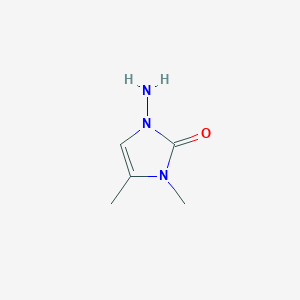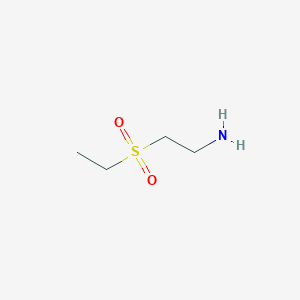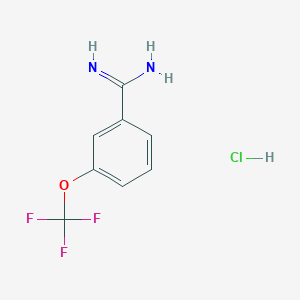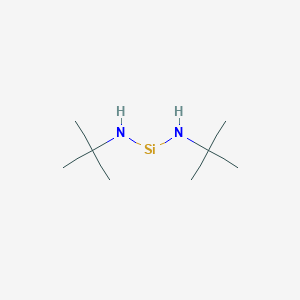
Silanediamine, N,N'-bis(1,1-dimethylethyl)-
Description
"Silanediamine, N,N'-bis(1,1-dimethylethyl)-" is a chemical compound that has gained attention for its unique properties and applications in materials science. While specific studies directly naming this compound are scarce, insights can be drawn from related silane and silanamine compounds.
Synthesis Analysis
The synthesis of related silanes involves the reaction of silicon tetrachloride with hexamethyldisilazane, followed by halogen substitution and treatment with n-butyllithium in hexane, leading to complex silane compounds. Such processes hint at the intricate methods required for synthesizing specific silanediamines (Engering, Peters, & Jansen, 2002).
Molecular Structure Analysis
The molecular structure of bis(dimethylamino)silane, a compound related to "Silanediamine, N,N'-bis(1,1-dimethylethyl)-", has been studied, revealing no symmetry with different CNC angles and conformations, showcasing the complex structural dynamics of these compounds (Anderson, Armstrong, Cradock, & Rankin, 1987).
Chemical Reactions and Properties
Silanes are known for undergoing a variety of chemical reactions, including decomposition to form methyleneimine and silanimine species, which are crucial for chemical vapor deposition processes. These reactions showcase the reactivity and potential application of silanes in creating thin films (Stevenson & Shi, 2021).
Physical Properties Analysis
The synthesis and characterization of novel silicon-centered cyano functionalized silanes have revealed high thermal stability and fluorescence, indicating the diverse physical properties these compounds can exhibit (Wang, Wang, Wang, & Feng, 2014).
Chemical Properties Analysis
Research into bis(perfluorocatecholato)silane has highlighted its potent Lewis acidity, showcasing the chemical properties of silanes in catalytic hydrosilylation and silylcyanation reactions, thus emphasizing the versatility and reactivity of silane-based compounds (Liberman-Martin, Bergman, & Tilley, 2015).
Scientific Research Applications
Natural Sources and Bioactivities
Silanediamine, N,N'-bis(1,1-dimethylethyl)-, and its analogs are explored for their bioactivities and occurrence in natural sources. Zhao et al. (2020) provide a comprehensive review on 2,4-Di-tert-butylphenol and its analogs, emphasizing their natural sources and potent toxicity against testing organisms, including insights into their bioactivities and potential autotoxicity regulation within producing organisms Zhao et al., 2020.
Surface Modification and Adhesion
A significant application of Silanediamine, N,N'-bis(1,1-dimethylethyl)-, is in the chemical surface modification of metal oxide nanoparticles. Ahangaran and Navarchian (2020) discuss the use of silane modifiers for improving the dispersion and stability of nanoparticles, highlighting the role of Silanediamine derivatives in preventing nanoparticle agglomeration Ahangaran & Navarchian, 2020.
Dental Applications
In dentistry, Silanediamine, N,N'-bis(1,1-dimethylethyl)-, is used as an adhesion promoter between resin composites and silica-based or silica-coated indirect restorative materials. Matinlinna, Lung, and Tsoi (2018) review the chemistry of silane adhesion and its applications in contemporary dentistry, emphasizing the importance of surface pretreatment methods Matinlinna et al., 2018.
Environmental and Industrial Applications
Günther et al. (2020) discuss the utilization of Silanediamine, N,N'-bis(1,1-dimethylethyl)-, in creating PDMS-urethanesil hybrid materials, focusing on combining CO2 use and sol–gel processing. This innovative approach highlights the compound's potential in various industrial applications, including antimicrobial activities Günther et al., 2020.
Chemistry and Applications Overview
I. B et al. (2022) provide an overview of the chemistry and applications of organosilanes, including Silanediamine, N,N'-bis(1,1-dimethylethyl)-, highlighting their reactions, applications, and role as a binding agent due to their bridging capacity I. B et al., 2022.
Adhesion Promoters
Walker (1991) describes the use of organosilanes, including Silanediamine, N,N'-bis(1,1-dimethylethyl)-, as adhesion promoters for surface coatings, adhesives, and syntactic foams, providing data on their effectiveness in improving bond strength of coatings applied to various substrates Walker, 1991.
properties
InChI |
InChI=1S/C8H20N2Si/c1-7(2,3)9-11-10-8(4,5)6/h9-10H,1-6H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUNDLUSWHZQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N[Si]NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889085 | |
| Record name | Silanediamine, N,N'-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186598-40-3 | |
| Record name | Silanediamine, N,N'-bis(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186598403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanediamine, N,N'-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanediamine, N,N'-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Bis(1,1-dimethylethyl)-silanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



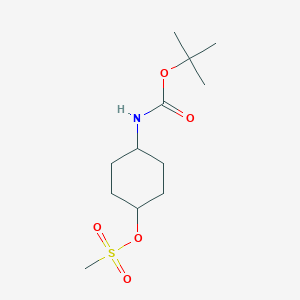
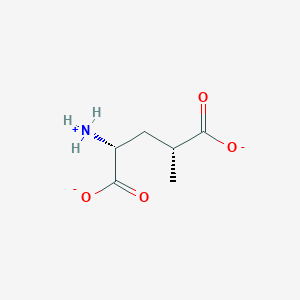



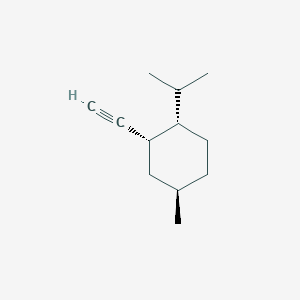
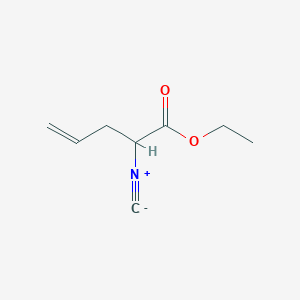
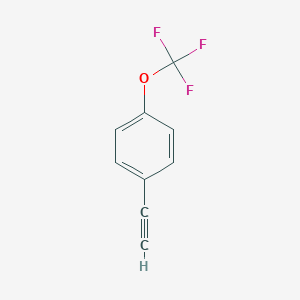
![6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one](/img/structure/B62185.png)
![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B62186.png)

